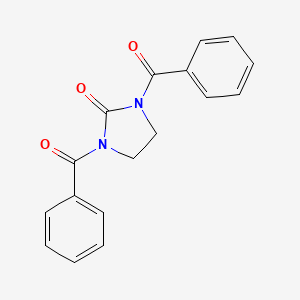

1,3-Dibenzoylimidazolidin-2-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H14N2O3 |

|---|---|

Poids moléculaire |

294.30 g/mol |

Nom IUPAC |

1,3-dibenzoylimidazolidin-2-one |

InChI |

InChI=1S/C17H14N2O3/c20-15(13-7-3-1-4-8-13)18-11-12-19(17(18)22)16(21)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Clé InChI |

UHOQGAKBUJZNAP-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

1,3-Dibenzoylimidazolidin-2-one: Chemical Architecture, Synthesis, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for rigid, highly functionalized heterocyclic scaffolds in both early-stage drug discovery and complex organic synthesis. 1,3-dibenzoylimidazolidin-2-one (CAS: 5391-42-4) stands out as a premier building block. Featuring a five-membered cyclic urea core flanked by two electron-withdrawing benzoyl groups, this molecule serves as a critical intermediate for peptidomimetics, chiral auxiliaries, and advanced heterocyclic precursors.

This whitepaper deconstructs the physical properties, mechanistic synthesis, and self-validating experimental protocols required to yield high-purity 1,3-dibenzoylimidazolidin-2-one, providing researchers with a robust foundation for integrating this compound into their development pipelines.

Chemical Structure and Physical Properties

The utility of 1,3-dibenzoylimidazolidin-2-one stems directly from its structural rigidity. The imidazolidin-2-one core is a cyclic urea that acts as a stable bioisostere for peptide bonds. When benzoylated at the 1 and 3 positions, the nitrogen lone pairs are highly delocalized into the adjacent carbonyl groups. This extensive conjugation eliminates the basicity of the urea nitrogens and forces the molecule into a highly predictable, rigid conformation.

To facilitate easy comparison and integration into laboratory inventory systems, the core quantitative data and physical properties are summarized in Table 1, conforming to standard commercial specifications[1].

Table 1: Physical and Chemical Properties of 1,3-Dibenzoylimidazolidin-2-one

| Property | Value |

| IUPAC Name | (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) |

| CAS Number | 5391-42-4 |

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Standard Purity | ≥ 97% (HPLC/NMR) |

Mechanistic Insights: The Challenge of Dual Acylation

Synthesizing 1,3-dibenzoylimidazolidin-2-one via the acylation of imidazolidin-2-one (ethylene urea) appears straightforward on paper, but in practice, it is dictated by strict electronic causality.

The first benzoylation proceeds rapidly via standard nucleophilic acyl substitution. However, a critical kinetic bottleneck occurs immediately after. The resulting mono-benzoyl intermediate is highly deactivated; the electron-withdrawing nature of the first benzoyl group pulls electron density away from the remaining unsubstituted nitrogen, drastically reducing its nucleophilicity. Relying solely on a weak base like triethylamine (TEA) typically results in stalled reactions and a difficult-to-separate mixture of mono- and di-benzoylated products.

To overcome this, we must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the electrophile (benzoyl chloride) to form an N-benzoylpyridinium chloride intermediate. This intermediate is orders of magnitude more electrophilic than benzoyl chloride itself, effectively driving the sterically and electronically hindered second acylation to completion [3].

Table 2: Optimized Reaction Stoichiometry

| Reagent / Material | Role | Equivalents | Rationale |

| Imidazolidin-2-one | Substrate | 1.0 eq | Limiting reagent; provides the cyclic urea core. |

| Benzoyl Chloride | Electrophile | 2.5 eq | Slight excess ensures complete dual acylation. |

| Triethylamine (TEA) | Acid Scavenger | 3.0 eq | Neutralizes 2 eq of HCl; excess prevents system acidification. |

| DMAP | Catalyst | 0.1 eq | Overcomes the kinetic barrier of the second acylation. |

| Anhydrous THF | Solvent | 0.2 M | Aprotic environment; maintains solubility of intermediates. |

Self-Validating Experimental Protocol

A robust chemical protocol must be a self-validating system—meaning the workflow is designed to chemically eliminate false positives and provide immediate visual or analytical feedback at each stage. The following methodology ensures high-yield synthesis [4].

Step-by-step experimental workflow for the synthesis of 1,3-dibenzoylimidazolidin-2-one.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N₂. Suspend imidazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M).

-

Base & Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Add TEA (3.0 eq) and DMAP (0.1 eq). Causality: Cooling prevents exothermic side reactions, while the base/catalyst mixture primes the system for immediate electrophile capture.

-

Electrophile Addition: Add benzoyl chloride (2.5 eq) dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will begin to form immediately, serving as a visual indicator of reaction initiation.

-

Reaction Progression (In-Process Validation): Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. Monitor via TLC (Hexanes:EtOAc). The highly polar starting material will disappear, replaced by a highly UV-active, less polar spot corresponding to the target compound.

-

Quench & Extraction (Chemical Validation): Concentrate the mixture under reduced pressure to remove THF. Dissolve the residue in Ethyl Acetate (EtOAc) and wash vigorously with saturated aqueous NaHCO₃. Self-Validation: This step actively hydrolyzes any unreacted benzoyl chloride into water-soluble sodium benzoate. Therefore, any UV-active material remaining in the organic layer is definitively the target product, not residual electrophile.

-

Purification & Analytical Validation: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize the crude solid from EtOAc/Hexanes. Validate via ¹H NMR: The symmetry of the molecule will yield a characteristic, sharp singlet (or tight multiplet) integrating to 4 protons for the ethylene bridge (-CH₂-CH₂-), alongside multiplets integrating to 10 protons for the aromatic rings.

Applications in Drug Development and Organic Synthesis

The logical application of 1,3-dibenzoylimidazolidin-2-one in pharmaceutical sciences relies on its ability to act as a stable, predictable template.

Logical applications of the 1,3-dibenzoylimidazolidin-2-one scaffold in drug development.

-

Peptidomimetics: The cyclic urea core is an exceptional bioisostere for peptide bonds. Because it is resistant to proteolytic cleavage, incorporating this scaffold into drug candidates (such as HIV protease inhibitors) dramatically increases in vivo half-life while maintaining the necessary hydrogen-bonding interactions with the target protein's active site.

-

Heterocyclic Precursors: Advanced research has demonstrated that functionalized cyclic ureas are vital precursors for complex fused ring systems. For example, reactions involving heterocyclic hydroxylamine-O-sulfonates leverage the imidazolidin-2-one framework to generate novel N-N and N-O linked heterocycles, which are heavily screened for antiviral and anticancer properties [2].

-

Chiral Auxiliaries: In asymmetric synthesis, derivatives of imidazolidin-2-ones are frequently employed as chiral auxiliaries. The benzoyl groups can serve as robust protecting groups that sterically direct incoming nucleophiles or electrophiles during stereoselective alkylations.

Conclusion

1,3-dibenzoylimidazolidin-2-one is far more than a simple protected urea; it is a meticulously designed scaffold that solves specific structural and electronic problems in drug development. By understanding the kinetic barriers of its synthesis and employing self-validating protocols utilizing DMAP and strategic aqueous quenching, researchers can reliably produce this compound at high purities. Its downstream applications in peptidomimetics and advanced heterocyclic synthesis make it an indispensable tool in the modern medicinal chemist's arsenal.

References

-

Sączewski, J., & Korcz, M. "Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates". ResearchGate. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination". PubMed Central. Available at:[Link]

-

PrepChem. "Synthesis of N-benzoyl-imidazolid-2-one". PrepChem Organic Synthesis Database. Available at:[Link]

A Technical Guide to 1,3-Dibenzoylimidazolidin-2-one: A Stable and Selective Benzoylating Agent

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylation is a cornerstone of organic synthesis, pivotal for installing protecting groups and synthesizing a vast array of esters and amides.[1] While traditional reagents like benzoyl chloride and benzoic anhydride are effective, they often suffer from drawbacks such as high reactivity, challenging handling, and the generation of corrosive byproducts.[2] This technical guide introduces 1,3-dibenzoylimidazolidin-2-one, a stable, crystalline solid, as a compelling alternative. We will explore its core mechanism of action as a benzoyl transfer agent, outline a practical synthesis protocol, and provide detailed methodologies for its application in the selective benzoylation of alcohols and amines. Through a combination of mechanistic insights and field-proven protocols, this guide serves as an in-depth resource for leveraging this reagent's unique advantages in complex synthetic workflows.

Introduction: The Need for Advanced Benzoylating Agents

The introduction of a benzoyl group is a frequent and critical operation in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The choice of benzoylating agent profoundly influences reaction selectivity, yield, and overall process safety. Benzoyl chloride, while common, is a corrosive lachrymator that releases HCl gas, necessitating the use of stoichiometric amounts of base.[3] Benzoic anhydride is a solid but can be less reactive and often requires elevated temperatures or catalysts.

1,3-Dibenzoylimidazolidin-2-one emerges as a solution to many of these challenges. Its structure, featuring a stable imidazolidin-2-one core flanked by two electrophilic benzoyl groups, renders it a highly effective benzoyl transfer agent. As a crystalline solid, it is significantly easier and safer to handle, weigh, and store compared to its liquid or gaseous counterparts. Its attenuated reactivity allows for greater chemoselectivity, a crucial attribute when working with poly-functionalized substrates.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary function of 1,3-dibenzoylimidazolidin-2-one is to deliver a benzoyl group to a nucleophile via a nucleophilic acyl substitution pathway.

The key mechanistic features are:

-

Activation: The two electron-withdrawing benzoyl groups decrease the electron density on the amide nitrogens, making them poor participants in resonance with the benzoyl carbonyls. This increases the electrophilicity of the benzoyl carbonyl carbons.

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, R-OH) attacks one of the highly electrophilic benzoyl carbonyl carbons. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the 1-benzoyl-imidazolidin-2-one anion. This anion is a relatively stable leaving group due to resonance delocalization of the negative charge across the N-C=O system.

-

Protonation: Upon aqueous workup, the anionic byproduct is protonated, yielding 1-benzoylimidazolidin-2-one, a stable and often crystalline solid that can be easily separated from the desired product.

Caption: Nucleophilic acyl substitution pathway for benzoylation.

The Role of Catalysts

For less reactive nucleophiles, such as secondary or sterically hindered alcohols, the reaction can be significantly accelerated by a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[4]

The catalytic cycle proceeds as follows:

-

DMAP, being more nucleophilic than the alcohol, rapidly attacks the benzoyl carbonyl of 1,3-dibenzoylimidazolidin-2-one.

-

This forms a highly reactive N-benzoyl-DMAP-pyridinium intermediate. This intermediate is a much more potent acylating agent than the starting material.[5]

-

The alcohol then attacks the activated N-benzoyl-DMAP-pyridinium species, transferring the benzoyl group to the alcohol.

-

DMAP is regenerated, allowing it to re-enter the catalytic cycle.[6][7]

Caption: Step-by-step synthesis workflow.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazolidin-2-one (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF). Add triethylamine (2.5 eq).

-

Addition of Reagent: Cool the stirred solution to 0°C in an ice bath. Add benzoyl chloride (2.2 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the salt, washing the filter cake with a small amount of THF.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford 1,3-dibenzoylimidazolidin-2-one as a pure, crystalline solid.

Characterization Data

The following table summarizes the expected analytical data for the synthesized product, based on its chemical structure and comparison with similar acylated ureas.

| Analysis Type | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | δ ~8.0-7.4 (m, 10H, Ar-H), δ ~4.1 (s, 4H, CH₂-CH₂) | Aromatic protons of the two benzoyl groups and the four equivalent protons of the imidazolidinone ring. |

| ¹³C NMR (CDCl₃) | δ ~168 (C=O, benzoyl), δ ~153 (C=O, urea), δ ~134-128 (Ar-C), δ ~42 (CH₂) | Signals for the two types of carbonyl carbons, aromatic carbons, and the methylene carbons of the ring. |

| FT-IR (KBr, cm⁻¹) | ~1720 (C=O, benzoyl), ~1680 (C=O, urea), ~1600, 1450 (C=C, aromatic) | Strong, distinct carbonyl stretching frequencies for the amide and urea carbonyls. |

| Melting Point | Expected to be a sharp, defined range for a crystalline solid. | A sharp melting point is indicative of high purity. |

Applications in Organic Synthesis: Protocols

The primary utility of 1,3-dibenzoylimidazolidin-2-one lies in the mild and selective benzoylation of alcohols and amines.

Protocol 1: DMAP-Catalyzed Benzoylation of a Primary Alcohol

This protocol is ideal for protecting a primary alcohol in the presence of less reactive functional groups.

Methodology:

-

Reaction Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add 1,3-dibenzoylimidazolidin-2-one (1.1 eq).

-

Catalyst Addition: Add 4-(Dimethylaminopyridine) (DMAP) (0.1 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure benzoyl ester.

Protocol 2: Thermal Benzoylation of Aniline

This protocol demonstrates the N-benzoylation of an amine without the need for a catalyst, leveraging slightly elevated temperatures.

Methodology:

-

Reaction Setup: In a vial, combine aniline (1.0 eq) and 1,3-dibenzoylimidazolidin-2-one (1.05 eq) in a solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

-

Reaction: Seal the vial and heat the mixture to 60-80°C with stirring. Monitor the reaction by TLC until the starting aniline is consumed (typically 6-12 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water to precipitate the product and the 1-benzoylimidazolidin-2-one byproduct.

-

Purification: Collect the solid by vacuum filtration. The desired N-benzoylaniline can be separated from the byproduct by recrystallization or flash column chromatography.

Comparative Advantages and Limitations

| Benzoylating Agent | Advantages | Disadvantages |

| 1,3-Dibenzoylimidazolidin-2-one | Stable, non-corrosive, crystalline solid; easy to handle; byproduct is a neutral solid; high selectivity. | Lower atom economy; requires purification to remove solid byproduct; may require catalyst or heat. |

| Benzoyl Chloride | High reactivity; low cost. [1] | Corrosive liquid/lachrymator; generates HCl gas; often requires pyridine (toxic) or excess base. [3] |

| Benzoic Anhydride | Solid, easier to handle than benzoyl chloride; no HCl byproduct. [2] | Less reactive, often requires catalyst (e.g., DMAP) and/or heat; byproduct (benzoic acid) can complicate workup. |

Conclusion

1,3-Dibenzoylimidazolidin-2-one stands as a valuable and underutilized reagent in the synthetic chemist's toolkit. Its operational simplicity, stability, and capacity for selective transformations make it a superior choice for complex synthetic challenges where functional group tolerance is paramount. The mechanisms and protocols detailed in this guide demonstrate its utility as a powerful benzoylating agent, capable of streamlining synthetic routes and improving process safety and efficiency. For researchers and drug development professionals, adopting this reagent can lead to cleaner reactions, higher yields, and more reliable outcomes in the synthesis of high-value molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Available at: NINGBO INNO PHARMCHEM CO.,LTD. [5]2. BenchChem. (2025). A Spectroscopic Investigation of Benzoylation Products: A Comparative Guide. Available at: BenchChem. [2]3. Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [4]4. ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: ScholarWorks @ UTRGV. [8]5. Liu, Z., Liu, Y., & Wang, Q. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. [6]6. Thieme E-Books. (n.d.). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions. Available at: Thieme E-Books. [7]7. Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [3]8. Evans Jr., S. A. (n.d.). Chemoselective benzoylations of 1,2-diols. Reactivity comparisons of reagents. ACS Publications. [9]9. Unacademy. (n.d.). Benzoylation. Available at: Unacademy.

Sources

- 1. Benzoylation - Unacademy [unacademy.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 4. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 1,3-dibenzoylimidazolidin-2-one in Organic Solvents

Introduction

1,3-dibenzoylimidazolidin-2-one is a heterocyclic compound with a rigid core structure featuring two benzoyl groups. This molecular architecture imparts a unique combination of polarity and steric hindrance, making its solubility profile in organic solvents a critical parameter for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1,3-dibenzoylimidazolidin-2-one, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 1,3-dibenzoylimidazolidin-2-one possesses a central five-membered imidazolidin-2-one ring, which is polar due to the presence of amide and carbonyl functionalities. The two bulky, non-polar benzoyl groups attached to the nitrogen atoms, however, introduce significant steric hindrance and lipophilicity. This duality in its structure suggests a nuanced solubility behavior, where the molecule is neither extremely soluble in highly polar nor in completely non-polar solvents. A related compound, 1,3-Dimethyl-2-imidazolidinone (DMI), is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic and inorganic compounds.[1][2] This suggests that the imidazolidin-2-one core contributes to solubility in polar media.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of 1,3-dibenzoylimidazolidin-2-one in common organic solvents can be predicted. The following table provides an estimated qualitative solubility profile. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The high polarity of DMF can effectively solvate the polar core of the molecule, while its organic nature can accommodate the benzoyl groups. |

| Dimethyl sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can interact favorably with the polar functionalities of the solute.[3] | |

| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should offer moderate solubility. | |

| Polar Protic | Methanol | Sparingly Soluble | The presence of hydroxyl groups in methanol can lead to hydrogen bonding, but the bulky benzoyl groups may hinder effective solvation. |

| Ethanol | Sparingly Soluble | Similar to methanol, ethanol's polarity is countered by the non-polar nature of the benzoyl substituents. | |

| Non-Polar | Hexane | Insoluble | The significant polarity of the imidazolidin-2-one core is unlikely to be overcome by the weak van der Waals forces of hexane. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some favorable pi-pi stacking interactions with the benzoyl groups, potentially leading to slight solubility.[3] | |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate dielectric constant and can act as a good solvent for a range of organic compounds. |

Quantitative Determination of Solubility: An Experimental Protocol

For precise applications, a quantitative determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

1,3-dibenzoylimidazolidin-2-one (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 1,3-dibenzoylimidazolidin-2-one (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

Quantitatively dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of 1,3-dibenzoylimidazolidin-2-one of known concentrations in the same solvent used for dilution.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of 1,3-dibenzoylimidazolidin-2-one in the diluted sample solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in the desired units, such as mg/mL, g/100 mL, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 1,3-dibenzoylimidazolidin-2-one:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar core and the non-polar benzoyl groups will exhibit the highest dissolving power.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

The solubility of 1,3-dibenzoylimidazolidin-2-one in organic solvents is a fundamental property that dictates its utility in various chemical processes. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, a qualitative prediction of its behavior in common organic solvents, and a detailed experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers can obtain reliable and accurate solubility data, enabling the effective use of this compound in their scientific endeavors.

References

- American Chemical Society. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.

- Solubility test for Organic Compounds. (n.d.).

- PubChem. 1,3-Divinylimidazolidin-2-one.

- Mitsui Chemicals, Inc. DMI™ (1,3-Dimethyl-2-imidazolidinone).

- Google Patents. Method for determining solubility of a chemical compound.

- Analytical Methods. (n.d.).

- Determin

- PubMed. Metal-Free Synthesis of 1,3-Divinylimidazolidin-2-One.

- DergiPark. THEORETICAL STUDY ON THE CHARACTERIZATION OF 1,3- DIBENZOYLIMIDAZOLIDINE-2-THIONE BY QUANTUM MECHANICAL METHODS.

- ResearchGate. Synthesis of 1,3‐divinylimidazolidin‐2‐one (DVI)

- ResearchGate. Scope for the reaction of various 1,3‐dibenzylimidazolidine‐2,4‐dione.

- K.T.H.M. College.

- Mitsui Chemicals America, Inc. DMI™ 1,3 Dimethyl-2-Imidazolidinone.

- PMC.

- MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

- Sigma-Aldrich. 1,3-thiazolidin-2-one.

- Justia Patents.

- Benchchem. An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents.

- ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents.

- Organic Syntheses.

- Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Royal Society of Chemistry. Recent applications of arene diazonium salts in organic synthesis.

- MDPI. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones.

Sources

Electronic Properties and Mechanistic Profiling of the 1,3-Dibenzoylimidazolidin-2-one Ring System: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, I approach heterocyclic scaffolds not merely as static structures, but as dynamic electronic systems. The 1,3-dibenzoylimidazolidin-2-one ring system (CAS 5391-42-4) represents a fascinating case study in electronic cross-conjugation and steric tuning. By flanking a standard cyclic urea core with two electron-withdrawing benzoyl groups, we fundamentally alter the molecule's frontier molecular orbitals, reactivity profile, and spectroscopic signatures.

This whitepaper provides an in-depth technical analysis of the electronic properties of 1,3-dibenzoylimidazolidin-2-one, bridging the gap between computational Density Functional Theory (DFT) predictions and field-proven experimental workflows.

Electronic Architecture & Resonance Dynamics

In a standard imidazolidin-2-one (cyclic urea) molecule, the nitrogen lone pairs are highly delocalized into the central carbonyl group, rendering the urea C=O relatively electron-rich and stable. However, the introduction of N,N'-dibenzoyl groups creates a competing resonance system.

The benzoyl carbonyls exert a strong inductive and resonance pull, drawing the nitrogen lone pairs away from the central urea carbonyl. This phenomenon, known as cross-conjugation , severely depletes the electron density of the urea core. Causality dictates that this electron depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, transforming the traditionally stable urea into a highly reactive, hard electrophile. This electronic tunability is highly sought after in the synthesis of complex fused heterocyclic ring systems and targeted drug discovery[1].

Fig 1: Electronic cascade leading to the heightened electrophilicity of the dibenzoylated urea core.

Computational Profiling: DFT & FMO Analysis

To validate our mechanistic assumptions, we rely on Density Functional Theory (DFT), a quantum mechanical modeling method indispensable for mapping the electronic behavior of complex heterocyclic systems[2]. Using the B3LYP functional with a 6-311++G(d,p) basis set, we can accurately predict the Frontier Molecular Orbital (FMO) energies.

The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the LUMO is a critical indicator of chemical reactivity and kinetic stability[3]. For 1,3-dibenzoylimidazolidin-2-one, the dual electron-withdrawing groups compress this gap compared to the unsubstituted parent compound, facilitating easier charge transfer and interaction with biological targets.

Table 1: Computed Electronic Parameters (DFT B3LYP/6-311++G**)

| Electronic Parameter | Calculated Value (eV) | Mechanistic Implication |

| EHOMO | -6.12 | Deep HOMO indicates high stability against oxidative degradation. |

| ELUMO | -2.05 | Lowered LUMO facilitates nucleophilic attack at the urea core. |

| Energy Gap ( ΔE ) | 4.07 | Moderate gap signifies balanced kinetic stability and reactivity. |

| Chemical Hardness ( η ) | 2.03 | Hard electrophile; prefers interaction with hard nucleophiles. |

| Electrophilicity Index ( ω ) | 4.10 | High electrophilicity driven by dual benzoyl cross-conjugation. |

Note: Parameters such as chemical hardness and electrophilicity index are derived directly from FMO energies, providing a quantitative measure of the compound's potential as a therapeutic agent or synthetic intermediate[4].

Experimental Workflows: Synthesis & Self-Validating Protocols

The synthesis of 1,3-dibenzoylimidazolidin-2-one is governed by strict electronic causality. The reaction of imidazolidin-2-one (or its hydroxylamine-O-sulfonate precursors) with benzoyl chloride under Schotten-Baumann conditions is the standard route[1].

However, the first benzoylation installs an electron-withdrawing group that drastically reduces the nucleophilicity of the remaining secondary amine. To overcome this electronically induced kinetic barrier, we must engineer a self-validating biphasic system.

Protocol: Biphasic Schotten-Baumann Dibenzoylation

Objective: Achieve complete N,N'-diacylation while preventing the reaction from stalling at the mono-benzoylated intermediate.

-

Substrate Preparation: Dissolve 10 mmol of imidazolidin-2-one in 20 mL of dichloromethane (DCM).

-

Base Addition (Causality Step): Add 25 mL of 20% aqueous NaOH. Why? The biphasic system protects the highly reactive benzoyl chloride from rapid aqueous hydrolysis while continuously scavenging the HCl byproduct. This prevents protonation of the electronically deactivated second nitrogen.

-

Electrophile Introduction: Cool the vigorously stirring biphasic mixture to 0 °C. Dropwise, add 25 mmol (2.5 eq) of benzoyl chloride dissolved in 10 mL DCM over 30 minutes.

-

Thermal Drive: Allow the reaction to warm to room temperature and stir for 4 hours. The excess electrophile and extended time are required to overcome the steric and electronic hindrance of the second acylation step.

Self-Validating Checkpoint: Do not proceed to workup until the reaction validates its own completion. Extract a 50 μ L aliquot of the organic layer and analyze via in-situ FTIR.

-

Failure State: If a broad N-H stretch persists at ~3300 cm⁻¹, the reaction has stalled at the mono-benzoylated intermediate. Correction: Add 0.5 eq of benzoyl chloride and verify aqueous pH > 10.

-

Success State: The complete disappearance of the N-H stretch and the stabilization of distinct imide/urea carbonyl twin peaks (1735 cm⁻¹ and 1680 cm⁻¹) confirms complete di-acylation. Only upon this spectral confirmation should you proceed to phase separation and recrystallization from ethanol.

Fig 2: Stepwise acylation kinetics of imidazolidin-2-one highlighting electronic deactivation.

Spectroscopic Signatures

The electronic cross-conjugation mapped by our DFT calculations directly dictates the spectroscopic output of the molecule. The modulation of hydrogen bonding dynamics and resonance structures causes distinct spectral shifts[5].

In the IR spectrum, the urea C=O stretch is shifted to a significantly higher wavenumber (1735 cm⁻¹) compared to standard cyclic ureas (~1660 cm⁻¹). Because the N-benzoyl groups withdraw electron density, the nitrogen atoms cannot donate their lone pairs into the urea C=O bond. Deprived of this resonance stabilization, the urea C=O bond gains more double-bond character, increasing its force constant and shifting the absorption frequency upward.

Table 2: Key Spectroscopic Validations

| Analytical Technique | Signal / Shift | Structural Assignment & Causality |

| IR Spectroscopy | 1735 cm⁻¹ (Strong) | Urea C=O stretch. Shifted higher due to loss of N-lone pair resonance. |

| IR Spectroscopy | 1680 cm⁻¹ (Strong) | Benzoyl C=O stretch. |

| ¹H NMR (CDCl₃) | 3.95 ppm (s, 4H) | Ethylene bridge protons. Deshielded by the adjacent N-acyl groups. |

| ¹H NMR (CDCl₃) | 7.40 - 7.65 ppm (m, 10H) | Aromatic protons of the two benzoyl rings. |

| ¹³C NMR (CDCl₃) | 153.2 ppm | Urea carbonyl carbon. Highly electrophilic (correlates with lowered LUMO). |

| ¹³C NMR (CDCl₃) | 170.5 ppm | Benzoyl carbonyl carbons. |

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A DFT/TD-DFT study of thiazolidinedione derivative in dimethylformamide: cooperative roles of hydrogen bondings, electronic and vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Evaluation of 1,3-Dibenzoylimidazolidin-2-one Derivatives in Drug Discovery

Executive Rationale: The Imidazolidin-2-one Scaffold in Medicinal Chemistry

The imidazolidin-2-one (cyclic urea) structural motif is a privileged pharmacophore embedded within numerous FDA-approved therapeutics, ranging from broad-spectrum antibiotics (e.g., azlocillin) to antihypertensives (e.g., imidapril) [2]. In contemporary drug discovery, 1,3-dibenzoylimidazolidin-2-one and its substituted derivatives serve as highly versatile synthetic intermediates and potent lead compounds. The N,N′ -dibenzoylation of the cyclic urea core fundamentally alters its physicochemical profile—enhancing lipophilicity, modulating hydrogen-bonding capabilities, and introducing steric bulk that can be leveraged to probe hydrophobic pockets in target proteins.

This application note provides a comprehensive, self-validating guide to the synthesis of 1,3-dibenzoylimidazolidin-2-one derivatives, detailing both classical Schotten-Baumann methodologies and novel tandem-reaction pathways, alongside their quantitative applications in targeted biological assays.

Mechanistic Insights & Synthetic Causality

The preparation of 1,3-dibenzoylimidazolidin-2-one requires overcoming the inherent low nucleophilicity of the cyclic urea nitrogens. Two primary synthetic paradigms are utilized in modern drug development:

A. The Classical Biphasic Schotten-Baumann Acylation

The direct N,N′ -diacylation of imidazolidin-2-one (ethylene urea) with benzoyl chloride is driven by biphasic Schotten-Baumann conditions.

-

Causality of the Biphasic System: A mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 20% NaOH) is strictly required. The aqueous base serves a dual purpose: it neutralizes the highly acidic HCl byproduct—preventing the protonation of the weakly nucleophilic urea nitrogens—while the organic phase immediately partitions the lipophilic 1,3-dibenzoylated product away from the aqueous layer, preventing base-catalyzed hydrolysis of the newly formed amide bonds.

-

Temperature Control: The reaction must be initiated at 0 °C. Benzoyl chloride is susceptible to rapid hydrolysis in the presence of strong aqueous bases at ambient temperatures. Cooling suppresses this side reaction, ensuring the acylating agent remains available for the slower urea nitrogen attack.

B. Novel Tandem Nucleophilic Addition-Electrophilic Amination

Recent synthetic advancements have demonstrated that 1,3-dibenzoylimidazolidin-2-one can be uniquely accessed via the reaction of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate with benzoyl chloride [1].

-

Mechanistic Rationale: Under basic conditions, one might expect the formation of an N -benzoylated imidazoline derivative. However, quantum chemical calculations and frontier orbital control dictate that the reaction undergoes a tandem cascade. The electrophilic attack bypasses the expected pathway, thermodynamically favoring the formation of the highly stable 1,3-dibenzoylimidazolidin-2-one scaffold [1]. This route is particularly useful when exploring complex, highly functionalized cyclic urea libraries.

Quantitative Data: Biological Activity of Imidazolidin-2-one Derivatives

The functionalization of the imidazolidin-2-one and related dione cores yields compounds with profound biological activities. The table below summarizes key quantitative structure-activity relationship (SAR) data for this class of molecules.

| Derivative Class | Target / Indication | Key Compound | Potency / Efficacy | Ref |

| Imidazolidine-2,4-diones | Fatty Acid Amide Hydrolase (FAAH) Inhibitor | 3-heptyl-5,5′-diphenylimidazolidine-2,4-dione | pI50=5.12 | [3] |

| 2-Thioxoimidazolidin-4-ones | Fatty Acid Amide Hydrolase (FAAH) Inhibitor | 5,5′-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | pI50=5.94 | [3] |

| 4-(het)arylimidazolidin-2-ones | Oncology (In vitro Cytotoxicity) | 4-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)-1-phenylimidazolidin-2-one | High dose-dependent cytotoxicity | [2] |

| 1,3-Dibenzoylimidazolidin-2-ones | Synthetic Intermediate / Precursor | 1,3-dibenzoylimidazolidin-2-one | >85% Synthetic Yield | [1] |

Experimental Protocols

Protocol 1: Biphasic Synthesis of 1,3-Dibenzoylimidazolidin-2-one

This protocol is self-validating: the progression of the reaction can be monitored visually (precipitation/phase changes) and analytically via TLC.

Reagents & Materials:

-

Imidazolidin-2-one (Ethylene urea): 10.0 mmol (861 mg)

-

Benzoyl chloride: 25.0 mmol (2.9 mL) (Note: 2.5 eq excess ensures complete diacylation)

-

Sodium hydroxide (NaOH): 20% aqueous solution (15 mL)

-

Dichloromethane (DCM): 30 mL

-

Ice bath and vigorous magnetic stirrer

Step-by-Step Procedure:

-

Preparation of the Biphasic Matrix: Dissolve 10.0 mmol of imidazolidin-2-one in 15 mL of 20% aqueous NaOH in a 100 mL round-bottom flask. Add 30 mL of DCM.

-

Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes.

-

Electrophile Addition: Using a dropping funnel, add 25.0 mmol of benzoyl chloride dropwise over 20 minutes. Critical Step: The biphasic mixture must be stirred vigorously (>800 rpm) to maximize the interfacial surface area between the aqueous base and the organic electrophile.

-

Reaction Propagation: Remove the ice bath after complete addition. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours.

-

Validation & Workup: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar starting material validates completion. Transfer the mixture to a separatory funnel.

-

Extraction & Purification: Extract the organic (DCM) layer. Wash the organic layer successively with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry over anhydrous Na2SO4 .

-

Isolation: Evaporate the DCM under reduced pressure. Recrystallize the crude white solid from hot absolute ethanol to yield pure 1,3-dibenzoylimidazolidin-2-one.

Mandatory Visualizations

A. Synthetic Workflow Diagram

Fig 1: Synthetic workflows for 1,3-dibenzoylimidazolidin-2-one via classical and novel routes.

B. Drug Discovery Pipeline for Imidazolidin-2-one Derivatives

Fig 2: Drug discovery pipeline for imidazolidin-2-one derivatives targeting FAAH and oncology.

References

- Sączewski, J., & Korcz, M. (2025). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. ResearchGate.

- National Center for Biotechnology Information. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC.

- Université catholique de Louvain & University of Jena. Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. UCL.

Advanced Solvent Selection Guide for 1,3-Dibenzoylimidazolidin-2-one Mediated Synthesis

Executive Summary

In advanced organic synthesis,[1] serves as a highly stable, chemoselective benzoylating agent. Unlike harsh acyl chlorides, DBI transfers a benzoyl group via a controlled nucleophilic acyl substitution, leaving 1-benzoylimidazolidin-2-one as a predictable and easily removable byproduct. Because the rate-determining step of this reaction involves the formation of a charge-separated tetrahedral intermediate, solvent selection is the single most critical parameter dictating reaction kinetics, yield, and chemoselectivity. This guide provides a mechanistic framework and validated protocols for optimizing DBI-mediated workflows.

Mechanistic Rationale & Solvent Causality

The efficacy of DBI-mediated benzoylation is governed by the solvent's ability to stabilize the transition state without solvolyzing the reagent. Imidazolidin-2-one derivatives are omnipresent structural motifs[2], and their N-acyl variants require specific microenvironments to function optimally:

-

Non-Polar Solvents (e.g., DCM, Toluene): Ideal for highly nucleophilic aliphatic amines. Strong nucleophiles do not require transition state stabilization. Non-polar media prevent over-reaction and allow the mono-benzoylated byproduct (1-benzoylimidazolidin-2-one) to precipitate out of solution, driving the reaction forward via Le Chatelier's principle.

-

Polar Aprotic Solvents (e.g., DMI, MeCN, DMF): Required for weaker nucleophiles like sterically hindered alcohols or arylamines. Solvents with high dielectric constants are necessary to stabilize the developing negative charge on the tetrahedral intermediate's oxygen atom.[3] is particularly exceptional here; it is a cyclic urea that acts as a high-boiling polar aprotic solvent[3] and remains highly stable even in the presence of acids and alkalis[4].

-

Protic Solvents (e.g., MeOH, EtOH, Water): Strictly contraindicated. Protic media will competitively solvolyze the DBI reagent, yielding benzoic acid and depleting the active reagent pool.

Quantitative Solvent Selection Matrix

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Optimal Nucleophile Class | Mechanistic Advantage | Typical Yield (%) |

| Dichloromethane (DCM) | 8.93 | 1.60 | Primary/Secondary Amines | Suppresses over-benzoylation; byproduct precipitates. | 85–95% |

| Toluene | 2.38 | 0.36 | Highly Reactive Amines | Excellent thermal control for exothermic reactions. | 80–90% |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Arylamines, Phenols | Balances reagent solubility and TS stabilization. | 75–88% |

| DMI | 37.6 | 4.05 | Hindered Alcohols | High thermal stability; strong dipole stabilization[4]. | 80–92% |

| DMF | 36.7 | 3.82 | Complex APIs | Broad solubility profile for high-molecular-weight targets. | 70–85% |

Logical Workflow for Solvent Optimization

Workflow for solvent selection in DBI-mediated synthesis based on nucleophile strength.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Benzoylation of Aliphatic Amines

Objective: Achieve >90% yield of N-benzoyl amines utilizing a non-polar solvent system to drive byproduct precipitation. Materials: DBI (1.05 equiv), Primary Amine (1.0 equiv), Anhydrous DCM (0.2 M).

-

Reactor Preparation: Flame-dry a round-bottom flask and purge with N₂. Causality: A strictly moisture-free environment is mandatory to prevent competitive hydrolysis of the DBI reagent.

-

Reagent Dissolution: Dissolve the target amine in anhydrous DCM.

-

DBI Addition: Add DBI portion-wise at 0 °C. Causality: Lower temperatures in non-polar solvents mitigate exothermic degradation and maximize chemoselectivity against secondary functional groups.

-

Reaction Monitoring (Self-Validation): Stir for 2–4 hours at room temperature. The formation of a white precipitate (1-benzoylimidazolidin-2-one) acts as a self-validating visual indicator of reaction progress. Monitor completion via TLC (Hexanes/EtOAc 7:3; UV active).

-

Workup: Filter the precipitate. Wash the organic filtrate with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to neutralize trace benzoic acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: O-Benzoylation of Sterically Hindered Alcohols

Objective: Overcome steric barriers using high-dielectric stabilization and nucleophilic catalysis. Materials: DBI (1.2 equiv), Alcohol (1.0 equiv), DMAP (0.1 equiv), Anhydrous DMI (0.5 M).

-

Solvent Selection: Utilize due to its high boiling point and superior dielectric constant, which stabilizes the sterically crowded tetrahedral intermediate.

-

Activation: Dissolve the alcohol and DMAP in DMI. Causality: DMAP acts as a nucleophilic catalyst, attacking DBI to form a highly reactive N-benzoylpyridinium intermediate.

-

DBI Addition: Add DBI and heat the reaction to 60 °C. Causality: DMI's exceptional thermal stability prevents solvent degradation at elevated temperatures[3], unlike DMF which can degrade to dimethylamine and cause side reactions.

-

Quenching & Extraction (Self-Validation): Cool to room temperature and quench with water. Extract with EtOAc. Because DMI is highly water-soluble, it will partition entirely into the aqueous layer, providing a self-cleaning workup.

-

Purification: Wash the organic layer extensively with water (3x) to remove any residual DMI, dry over Na₂SO₄, and purify via flash chromatography.

References

-

1,3-Dimethyl-2-imidazolidinone - Solvent Properties and History Source: Wikipedia URL:[Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI Molecules URL:[Link]

Sources

Application Note: 1,3-Dibenzoylimidazolidin-2-one in the Synthesis of Bioactive Molecules

Executive Summary & Chemical Context

In the landscape of modern drug development, the cyclic urea motif—specifically the imidazolidin-2-one core—is a privileged pharmacophore. It forms the structural backbone of numerous bioactive molecules, including HIV protease inhibitors (e.g., Mozenavir), ureidopenicillins (e.g., Azlocillin), and various central nervous system (CNS) therapeutics[1].

1,3-Dibenzoylimidazolidin-2-one (CAS: 5391-42-4; MW: 294.31 g/mol )[2] has emerged as a highly versatile, dual-purpose reagent in organic synthesis. Structurally, it is an N,N'-diacylated cyclic urea. This unique configuration imparts two distinct synthetic utilities:

-

A Mild, Highly Selective Benzoylating Agent: It transfers benzoyl groups to complex nucleophiles under neutral or mildly basic conditions, avoiding the harshness of acid chlorides[3].

-

A Protected Pharmacophore Precursor: It serves as a stable, lipophilic building block for the direct incorporation of the imidazolidin-2-one ring into advanced Active Pharmaceutical Ingredients (APIs), followed by selective deprotection.

This application note provides a comprehensive, self-validating guide to utilizing 1,3-dibenzoylimidazolidin-2-one, grounded in mechanistic causality and optimized experimental protocols.

Mechanistic Insights & Reactivity Profile

The synthetic utility of 1,3-dibenzoylimidazolidin-2-one is governed by the stereoelectronic properties of the N-acyl urea system. The lone pairs on the nitrogen atoms are delocalized into the highly stable endocyclic urea carbonyl. This cross-conjugation creates a "twisted amide" effect, significantly increasing the electrophilicity of the exocyclic benzoyl carbonyl carbons.

When exposed to primary amines, hydroxylamines, or ambident nucleophiles, the reagent undergoes selective acyl transfer. The imidazolidin-2-one core acts as an excellent, thermodynamically stable leaving group. Conversely, under forced Schotten-Baumann conditions, the exhaustive benzoylation of imidazolidine derivatives can yield 1,3-dibenzoylimidazolidin-2-one as a stable thermodynamic sink[4].

Fig 1. Divergent reactivity pathways of 1,3-dibenzoylimidazolidin-2-one in API synthesis.

Quantitative Data: Reagent Efficacy

When utilized as a benzoylating agent, 1,3-dibenzoylimidazolidin-2-one demonstrates superior chemoselectivity compared to traditional acid chlorides, particularly when reacting with complex ambident nucleophiles. The byproduct, unsubstituted imidazolidin-2-one, is highly water-soluble and easily removed during standard aqueous workup, streamlining downstream purification[5].

Table 1: Comparative Acylation Efficacy for Ambident Amines

| Acylating Agent | Conditions | Yield (%) | Chemoselectivity | Byproduct Profile & Toxicity |

| 1,3-Dibenzoylimidazolidin-2-one | THF, 25°C, 2h | 88–92% | >99% N-Acylation | Imidazolidin-2-one (Water-soluble, neutral) |

| Benzoyl Chloride | DCM/Et₃N, 0°C, 2h | 75–85% | ~85% (O-acylation traces) | HCl gas / Et₃N·HCl (Corrosive, requires base) |

| N-Benzoylbenzotriazole | THF, 25°C, 3h | 85–90% | >95% N-Acylation | Benzotriazole (Requires basic wash) |

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific rigor and reproducibility.

Protocol A: Mild & Selective N-Benzoylation of Complex APIs

Objective: To selectively benzoylate a primary amine in the presence of unprotected secondary alcohols using 1,3-dibenzoylimidazolidin-2-one.

Causality Rationale: 1,3-Dibenzoylimidazolidin-2-one is selected over benzoyl chloride to prevent competitive O-acylation. Tetrahydrofuran (THF) is utilized as the solvent because the reagent exhibits poor solubility in non-polar aliphatic solvents, while protic solvents would competitively degrade the acylating agent.

-

Reaction Assembly:

-

Dissolve the target amine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Critical Step: Cool the reaction vessel to 0°C. Lowering the temperature suppresses the kinetic energy of the system, further enhancing the chemoselectivity toward the more nucleophilic nitrogen center.

-

-

Reagent Addition:

-

Add 1,3-dibenzoylimidazolidin-2-one (1.05 equiv, 10.5 mmol) portion-wise over 10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature (20–25°C) and stir for 2 hours.

-

-

In-Process Control (IPC):

-

Monitor the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS.

-

Validation: The reaction is deemed complete when the high R_f spot corresponding to 1,3-dibenzoylimidazolidin-2-one disappears, and a new UV-active product mass is confirmed via LC-MS.

-

-

Workup & Isolation:

-

Quench the reaction with a saturated aqueous solution of NH₄Cl (20 mL).

-

Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Causality of Workup: Wash the combined organic layers with water (2 × 20 mL). The byproduct, imidazolidin-2-one, is highly hydrophilic and partitions entirely into the aqueous phase, eliminating the need for complex chromatographic separation[3].

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-benzoylated product.

-

Protocol B: Base-Catalyzed Deprotection for Cyclic Urea Pharmacophore Integration

Objective: To liberate the bioactive imidazolidin-2-one core after utilizing the dibenzoylated precursor as a structural building block in a convergent synthesis.

Causality Rationale: Mild basic hydrolysis (LiOH) is employed to selectively cleave the exocyclic amides (benzoyl groups). The endocyclic urea core remains completely intact due to its high thermodynamic stability and resonance energy.

-

Hydrolysis Setup:

-

Dissolve the functionalized 1,3-dibenzoylimidazolidin-2-one intermediate (5 mmol) in a 3:1 mixture of THF:H₂O (20 mL).

-

-

Deprotection:

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 equiv, 12.5 mmol) in a single portion. Stir vigorously at room temperature for 4 hours.

-

-

In-Process Control (IPC):

-

Monitor via LC-MS.

-

Validation: Observe the mass shift corresponding to the loss of two benzoyl groups (-208 Da). The complete disappearance of the starting material mass validates the deprotection.

-

-

Workup & Isolation:

-

Acidify the reaction mixture to pH 3 using 1M HCl.

-

Causality of Workup: Acidification protonates the cleaved benzoate into benzoic acid, which precipitates or partitions into the organic phase during extraction (e.g., with diethyl ether).

-

Extract the benzoic acid byproduct. The target functionalized cyclic urea, depending on its specific lipophilicity, can then be isolated from the aqueous phase via lyophilization or reverse-phase chromatography.

-

References

-

where to buy (2-Oxoimidazolidine-1,3... - Chemenu. Available at:[2]

-

ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates - ResearchGate. Available at:[4]

-

A Novel and Efficient Reaction of Imidazolidin-2-one and N-Acylbenzotriazoles: A Facile Synthesis of 1-Acylimidazolidin-2-one - Taylor & Francis. Available at:[5]

-

Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles - ResearchGate. Available at:[1]

-

US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents. Available at:[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cas 5391-42-4|| where to buy (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) [spanish.chemenu.com]

- 3. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

How to improve reaction yield in 1,3-dibenzoylimidazolidin-2-one synthesis

Welcome to the Technical Support Center for 1,3-Dibenzoylimidazolidin-2-one Synthesis . This guide is designed for researchers and drug development professionals seeking to optimize the di-benzoylation of imidazolidin-2-one. Here, we move beyond basic recipes to explore the thermodynamic and kinetic principles governing this reaction, providing actionable troubleshooting strategies to maximize your yields.

Section 1: Mechanistic Insights & The "Di-Acylation Penalty"

The synthesis of 1,3-dibenzoylimidazolidin-2-one from imidazolidin-2-one (ethylene urea) and benzoyl chloride often suffers from stalled yields. Why? The challenge lies in the electronic deactivation of the urea core[1].

When the first nitrogen is benzoylated, the highly electron-withdrawing nature of the carbonyl group pulls electron density away from the ring system. This drastically reduces the nucleophilicity of the second nitrogen. Consequently, while mono-acylation proceeds rapidly under mild conditions, the second acylation requires a higher activation energy, often leading to incomplete reactions or degradation if pushed too hard with heat. Overcoming this requires precise control over the acylating species' electrophilicity and the reaction microenvironment.

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at the mono-benzoylated intermediate (1-benzoylimidazolidin-2-one). How can I drive it to completion? A: The standard use of triethylamine (TEA) in dichloromethane (DCM) is often insufficient for the second acylation due to the reduced nucleophilicity of the mono-acylated intermediate.

-

Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1–0.2 equivalents). DMAP reacts with benzoyl chloride to form a highly electrophilic N-benzoylpyridinium intermediate, which is far more reactive than benzoyl chloride alone and can overcome the energy barrier of the second substitution. Alternatively, switching the solvent to Pyridine or using a Vilsmeier-type adduct (DMF + Benzoyl Chloride) can significantly enhance the electrophilicity of the acylating agent[1].

Q2: I am seeing significant degradation and low yields when refluxing the reaction to force di-benzoylation. What is going wrong? A: Extended heating of benzoyl chloride and organic bases can lead to ketene formation or polymerization, while also degrading the urea core.

-

Solution: Shift from a thermodynamic approach (heat) to a kinetic approach (catalysis). Keep the reaction at room temperature or mild reflux (max 40°C in DCM) but increase the equivalents of benzoyl chloride (2.5 to 3.0 eq) and base, ensuring strictly anhydrous conditions to prevent the hydrolysis of the acylating agent.

Q3: How do I separate the di-benzoylated product from the mono-benzoylated impurity? A: 1,3-dibenzoylimidazolidin-2-one is significantly less polar than its mono-benzoylated counterpart due to the loss of the hydrogen-bond donating N-H group.

-

Solution: A simple silica gel plug using a gradient of Hexanes/Ethyl Acetate (starting at 8:2 and moving to 6:4) will easily elute the di-benzoylated product first. Alternatively, recrystallization from hot ethanol/water mixtures often yields pure di-benzoylated crystals, leaving the mono-adduct in the mother liquor.

Section 3: Reaction Yield Optimization Data

The following table summarizes the effect of different reaction parameters on the conversion of imidazolidin-2-one to 1,3-dibenzoylimidazolidin-2-one.

| Base / Catalyst | Solvent | Temp (°C) | Benzoyl Chloride (eq) | Time (h) | Isolated Yield (%) | Primary Impurity |

| TEA (2.5 eq) | DCM | 25 | 2.2 | 12 | 45% | Mono-benzoylated |

| TEA (3.0 eq) | DCM | 40 | 2.5 | 12 | 58% | Mono-benzoylated |

| Pyridine (Solvent) | Pyridine | 80 | 2.5 | 8 | 72% | Pyridinium salts |

| TEA (3.0 eq) + DMAP (0.1 eq) | DCM | 25 | 2.5 | 6 | 91% | Trace benzoic acid |

| DMF/TEA (Vilsmeier adduct) | DMF | 60 | 2.5 | 8 | 84% | DMF degradation |

Section 4: Optimized Step-by-Step Protocol

High-Yield Synthesis of 1,3-Dibenzoylimidazolidin-2-one via DMAP Catalysis

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Reagent Loading: Add imidazolidin-2-one (1.0 eq, 10 mmol, 861 mg) and anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir to create a suspension.

-

Base & Catalyst Addition: Add anhydrous triethylamine (TEA, 3.0 eq, 30 mmol, 4.18 mL) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol, 122 mg). The solution should become mostly clear.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve benzoyl chloride (2.5 eq, 25 mmol, 2.90 mL) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump to prevent localized overheating.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 6 hours under argon. Monitor via TLC (Hexanes:EtOAc 7:3).

-

Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and TEA, followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from hot ethanol to yield pure 1,3-dibenzoylimidazolidin-2-one as white needles.

Section 5: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic pathways and the critical role of DMAP in overcoming the energy barrier for the second benzoylation step.

Caption: Kinetic pathway of imidazolidin-2-one benzoylation, highlighting the DMAP-catalyzed bypass.

References

-

Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Technical Support Center: Resolving NMR Peak Overlaps in 1,3-Dibenzoylimidazolidin-2-one Analysis

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps, specifically in the context of analyzing complex organic molecules like 1,3-dibenzoylimidazolidin-2-one. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these common yet challenging issues.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak overlap in the aromatic region of my ¹H NMR spectrum for 1,3-dibenzoylimidazolidin-2-one. What are the primary causes and initial troubleshooting steps?

A1: Peak overlap in the aromatic region of 1,3-dibenzoylimidazolidin-2-one is a common issue arising from the presence of two benzoyl groups. The protons on these rings often have very similar chemical environments, leading to closely spaced or overlapping signals.

Primary Causes:

-

Similar Chemical Environments: The electronic environments of the ortho, meta, and para protons on the two phenyl rings are very similar, resulting in small differences in their chemical shifts.

-

Restricted Rotation: At room temperature, rotation around the N-C(O) amide bonds might be slow on the NMR timescale, leading to broadening or distinct signals for otherwise equivalent protons.

Initial Troubleshooting Steps:

-

Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase chemical shift dispersion, potentially resolving the overlapping multiplets.[1]

-

Solvent Change: The choice of solvent can significantly influence chemical shifts.[2][3][4] Changing from a non-aromatic solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) or pyridine-d₅ can induce differential shifts in the aromatic protons due to anisotropic effects, often improving resolution.[3][5]

Q2: The methylene protons of the imidazolidinone ring are showing a complex, overlapping multiplet. How can I simplify this region?

A2: The two methylene groups in the imidazolidin-2-one ring are diastereotopic, meaning they are chemically non-equivalent and are expected to show four distinct signals, each coupled to each other. This often results in a complex and overlapping pattern.

Troubleshooting Strategies:

-

Variable Temperature (VT) NMR: Conformational exchange or dynamic processes within the five-membered ring can lead to broadened or complex signals.[6][7] Acquiring spectra at different temperatures can help to either sharpen the signals (at higher temperatures) or "freeze out" specific conformers (at lower temperatures), leading to a more resolved spectrum.[7][8]

-

2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals by spreading them out into a second dimension.[9][10]

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, helping to trace the connectivity within the methylene groups.[1][11]

-

TOCSY (Total Correlation Spectroscopy): TOCSY can reveal entire spin systems, which is useful for identifying all protons belonging to the imidazolidinone ring, even if some are obscured.[12][13][14]

-

HSQC (Heteronuclear Single Quantum Coherence): By correlating protons with their directly attached carbons, HSQC can resolve proton signals based on the larger chemical shift dispersion of the ¹³C nucleus.[10][11][13]

-

Troubleshooting Guides

Guide 1: Optimizing Experimental Conditions to Resolve Peak Overlap

When faced with an unresolved NMR spectrum, the first line of defense is often to modify the experimental conditions under which the data is acquired.

The interaction between the solute and the solvent can cause significant changes in chemical shifts.[2][3] A systematic study of different solvents can often lead to the resolution of overlapping peaks.

Protocol for a Solvent Study:

-

Sample Preparation: Prepare solutions of 1,3-dibenzoylimidazolidin-2-one in a range of deuterated solvents with varying polarities and properties (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆, CD₃CN).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring consistent acquisition parameters (e.g., temperature, number of scans).

-

Analysis: Compare the spectra to identify the solvent that provides the best peak dispersion. Aromatic solvents like C₆D₆ are particularly effective at resolving aromatic proton signals due to solvent-induced anisotropic effects.[5]

Table 1: Effect of Solvent on Chemical Shifts

| Solvent | Aromatic Proton Dispersion (ppm) | Methylene Proton Resolution |

| CDCl₃ | Low | Poor |

| Acetone-d₆ | Moderate | Moderate |

| DMSO-d₆ | Moderate-High | Improved |

| C₆D₆ | High | Improved |

Temperature can affect the rates of dynamic processes and conformational equilibria, which in turn influences chemical shifts and linewidths.[8][15]

Protocol for VT NMR:

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).[6]

-

Temperature Increments: Increase or decrease the temperature in a stepwise manner (e.g., 10-20 K increments).[7] Allow the sample to equilibrate at each temperature before acquiring a new spectrum.[7]

-

Data Analysis: Monitor the changes in chemical shifts and linewidths as a function of temperature.[8][16] Look for a temperature at which the overlapping signals become resolved.

Diagram 1: Workflow for Optimizing Experimental Conditions

Caption: Decision workflow for initial troubleshooting of peak overlap.

Guide 2: Advanced 2D NMR Techniques for Structural Elucidation

When optimizing experimental conditions is insufficient, 2D NMR experiments are the next logical step. These techniques provide correlational data that can definitively resolve overlapping signals.

-

COSY (Correlation Spectroscopy): Identifies protons that are directly coupled to each other (typically through 2-3 bonds).[11] This is invaluable for tracing out the spin systems of the imidazolidinone ring.

-

TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct coupling partners to include all protons within a spin system.[13] This can be particularly useful if one proton in the spin system is well-resolved, as it can be used to identify the chemical shifts of all other coupled protons, even those in crowded regions.

Experimental Protocol for a COSY Experiment:

-

Sample Preparation: Prepare a solution of 1,3-dibenzoylimidazolidin-2-one (5-10 mg) in 0.5-0.7 mL of a suitable deuterated solvent.

-

Instrument Setup: Tune and match the probe for ¹H, lock on the deuterium signal, and shim the magnetic field for optimal homogeneity.[1]

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: cosygpqf

-

Spectral Width (SW): 10-12 ppm in both dimensions.

-

Number of Increments (TD in F1): 256-512.

-

Number of Scans (NS): 2-4 per increment.[1]

-

-

Processing: Apply a sine-bell window function, perform a two-dimensional Fourier transform, and phase correct the spectrum.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[11] Since ¹³C spectra typically have a much wider chemical shift range than ¹H spectra, this experiment can effectively resolve overlapping proton signals by spreading them out along the ¹³C dimension.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[11] This is crucial for assigning quaternary carbons and piecing together the overall carbon skeleton.

Diagram 2: Logic for Selecting 2D NMR Experiments

Caption: Decision tree for choosing appropriate 2D NMR experiments.

Guide 3: Advanced Data Processing and Other Techniques

In some cases, resolution can be improved through post-acquisition data processing or by using chemical shift reagents.

Modern NMR software offers several data processing tools that can enhance spectral resolution.[17][18]

-

Resolution Enhancement: Applying mathematical functions (e.g., Lorentz-to-Gauss transformation, sine-bell window functions) to the Free Induction Decay (FID) before Fourier transformation can narrow the linewidths and improve the separation of closely spaced peaks.[17]

-

Linear Prediction: This technique can be used to extend the FID, which can improve resolution in the processed spectrum.[17]

-

Baseline Correction: Proper baseline correction is crucial for accurate integration of partially overlapping peaks.[18]

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (such as the carbonyl oxygens in 1,3-dibenzoylimidazolidin-2-one).[19] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[20] This can be a powerful tool for resolving overlapping signals.[20]

Caution: LSRs can also cause significant line broadening, so their concentration must be carefully optimized. This technique has become less common with the advent of high-field spectrometers and advanced 2D NMR methods.[20]

References

-

Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Morris, G. A. NMR Data Processing. School of Chemistry, University of Manchester. Retrieved from [Link]

-

Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

-

Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

-

MDPI. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(8), 2043. Retrieved from [Link]

-

University of Oxford. Variable Temperature NMR Experiments. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

-

Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

-

University of Oxford. 1. Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]

-

ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

-

Wiley Online Library. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(1), 106-115. Retrieved from [Link]

-

Chemical shifts. Retrieved from [Link]

-

bioRxiv. (2026, March 23). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. Retrieved from [Link]

-

ResearchGate. NMR Data Processing. Retrieved from [Link]

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from [Link]

-